molecular formula C17H14ClNO2 B1606156 1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde CAS No. 340318-80-1

1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde

Cat. No.: B1606156
CAS No.: 340318-80-1
M. Wt: 299.7 g/mol
InChI Key: LEXJQXDFUWITRB-UHFFFAOYSA-N
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Description

1-[2-(2-Chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde (CAS 340318-80-1) is a synthetically versatile indole derivative of significant interest in medicinal chemistry research. With a molecular formula of C17H14ClNO2 and a molecular weight of 299.75 g/mol, this compound serves as a crucial synthetic intermediate for the development of novel bioactive molecules . The indole scaffold is a privileged structure in drug discovery, known for its wide spectrum of biological activities . This specific carbaldehyde is particularly valuable for constructing more complex heterocyclic systems; indole-3-carbaldehyde derivatives readily undergo condensation reactions with diverse nucleophiles, such as anthranilamides, to form quinazolinone hybrids, which are emerging as promising scaffolds with antibacterial potential . Furthermore, such indole-based intermediates are key precursors for synthesizing compounds evaluated for anti-inflammatory activity, acting through mechanisms that may involve the inhibition of pro-inflammatory cytokines and the NF-κB pathway . Researchers are exploring these derivatives for their potential to inhibit biofilm formation by pathogenic bacteria like Staphylococcus aureus (including MRSA) and for their antitumor properties, making them valuable tools in combating antibiotic resistance and cancer . The compound is a solid and should be stored sealed in a dry environment at 2-8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[2-(2-chlorophenoxy)ethyl]indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c18-15-6-2-4-8-17(15)21-10-9-19-11-13(12-20)14-5-1-3-7-16(14)19/h1-8,11-12H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXJQXDFUWITRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCOC3=CC=CC=C3Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344066
Record name 1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340318-80-1
Record name 1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde typically proceeds via:

  • Step 1: Preparation or procurement of 1H-indole-3-carbaldehyde as a key intermediate.
  • Step 2: N-alkylation of 1H-indole-3-carbaldehyde with a 2-(2-chlorophenoxy)ethyl halide.

This two-step approach allows for the selective introduction of the aldehyde group at the 3-position of the indole ring, followed by N-substitution with the chlorophenoxyethyl moiety.

Preparation of 1H-Indole-3-carbaldehyde

1H-indole-3-carbaldehyde is a well-studied compound and serves as the starting point for the target molecule. Several synthetic routes are documented:

  • Vilsmeier-Haack Reaction:
    The most convenient and widely used method involves formylation of indole using the Vilsmeier-Haack reagent (POCl3/DMF). This method provides high yields and purity of 1H-indole-3-carbaldehyde.

    • Reaction conditions: Indole treated with POCl3 and DMF at controlled temperature.
    • Yield: Almost quantitative.
    • Advantages: Simplicity, high yield, and purity.
      (Supported by)
  • Oxidative Decarboxylation of Indole-3-acetic Acid:
    Using sodium periodate catalyzed by manganese complexes or porphyrin catalysts, indole-3-acetic acid is oxidatively decarboxylated to yield 1H-indole-3-carbaldehyde.

    • Yield: Approximately 78%.
    • Catalysts: Manganese(III)-salophen, manganese(III) tetra(4-pyridyl)porphyrin.
      (Supported by)
  • Biotransformation:
    Microbial biotransformation of L-tryptophan by Escherichia coli can produce 1H-indole-3-carbaldehyde, though this method is less common for large-scale synthesis.
    (Supported by)

N-Alkylation with 2-(2-Chlorophenoxy)ethyl Halide

The key step in synthesizing this compound is the N-alkylation of 1H-indole-3-carbaldehyde at the nitrogen atom.

  • Alkylating Agent:
    2-(2-Chlorophenoxy)ethyl bromide or chloride is typically used as the alkylating agent. This compound can be prepared by reacting 2-chlorophenol with 2-bromoethyl derivatives under basic conditions.

  • Reaction Conditions:

    • Base: Potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the indole nitrogen.
    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
    • Temperature: Room temperature to moderate heating (e.g., 50–80 °C).
    • Time: Several hours to overnight.
  • Mechanism:
    The deprotonated indole nitrogen attacks the electrophilic carbon of the alkyl halide, forming the N-substituted product.

  • Yield:
    Reported yields for similar N-alkylation reactions of indole-3-carbaldehyde derivatives range from 60% to 85%, depending on reaction optimization.

Representative Synthetic Procedure (Literature-Inspired)

Step Reagents & Conditions Description Yield (%)
1 Indole + POCl3/DMF, 0–40 °C, 2–4 h Vilsmeier-Haack formylation to 1H-indole-3-carbaldehyde ~90
2 1H-indole-3-carbaldehyde + 2-(2-chlorophenoxy)ethyl bromide + K2CO3, DMF, 60 °C, 12 h N-alkylation to target compound 70–80

Analytical and Purification Aspects

  • Purification:
    The crude product is typically purified by column chromatography using silica gel and eluents such as ethyl acetate/hexane mixtures.

  • Characterization:

    • NMR spectroscopy (1H and 13C) confirms substitution at the N1 position and presence of the aldehyde group.
    • Mass spectrometry verifies molecular weight.
    • IR spectroscopy shows characteristic aldehyde C=O stretch (~1700 cm⁻¹).

Additional Notes from Patents and Research

  • Patents related to indole derivatives indicate similar synthetic routes involving N-alkylation of indole carbaldehydes with various substituted phenoxyethyl halides under basic conditions ().

  • Side reactions such as deformylation of the aldehyde under harsh acidic or basic conditions should be avoided to maintain the aldehyde functionality ().

  • The choice of base and solvent critically influences the selectivity and yield of N-alkylation.

Summary Table of Preparation Methods

Preparation Step Method Key Reagents Conditions Yield (%) Notes
Formylation of Indole Vilsmeier-Haack Reaction POCl3, DMF 0–40 °C, 2–4 h ~90 High purity aldehyde
Alternative Formylation Oxidative Decarboxylation Indole-3-acetic acid, NaIO4, Mn catalysts Ambient, catalytic ~78 Catalytic oxidation
N-Alkylation Alkylation with 2-(2-chlorophenoxy)ethyl halide 2-(2-chlorophenoxy)ethyl bromide, K2CO3, DMF 60 °C, 12 h 70–80 Base-mediated substitution

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Here's a detailed overview of the applications of the chemical compound 1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde, incorporating research findings from verified sources:

Chemical Information

IUPAC Name: 1-[2-(2-chlorophenoxy)ethyl]indole-3-carbaldehyde .
Molecular Formula: C17H14ClNO2C_{17}H_{14}ClNO_2 .
Molecular Weight: 299.7 g/mol .
CAS Registry Number: 340318-80-1 .

Synonyms

  • This compound
  • 1-[2-(2-chlorophenoxy)ethyl]indole-3-carbaldehyde
  • 1-(2-(2-Chlorophenoxy)ethyl)-1H-indole-3-carbaldehyde
  • CHEMBRDG-BB 6370328

Indole-3-carbaldehyde and Derivatives

Indole-3-carbaldehyde derivatives have been explored for various applications, particularly in the biomedical field .

Liver Pathology

Research indicates that a formulation of indole-3-carboxaldehyde (3-IAld) can alleviate hepatic inflammation and fibrosis by modulating the intestinal microbiota and activating the aryl hydrocarbon receptor-IL-22 axis, which helps to restore mucosal integrity .

A study using a murine model of primary sclerosing cholangitis (PSC) found that orally delivered 3-IAld-loaded enteric microparticles (3-IAld-MP) prevented liver inflammation and fibrosis by maintaining intestinal mucosal immune homeostasis . The mechanism involves the "gut-liver axis," suggesting that 3-IAld may preserve liver function .

Antibacterial Activity

Mechanism of Action

The mechanism of action of 1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways in biological systems. The indole moiety is known to interact with enzymes and receptors, potentially modulating their activity. The chlorophenoxy group may also contribute to the compound’s biological activity by interacting with cellular membranes and proteins .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Variations

The biological and physicochemical properties of indole-3-carbaldehydes are highly dependent on substituents at the 1- and 2-positions. Below is a comparative analysis of key analogues:

Compound Name Substituents at Position 1 Key Structural Differences Molecular Weight (g/mol) CAS Number References
Target Compound 2-(2-Chlorophenoxy)ethyl Reference compound 299.76 340318-80-1
1-[2-(Morpholin-4-yl)ethyl]-1H-indole-3-carbaldehyde 2-(Morpholin-4-yl)ethyl Morpholine ring instead of chlorophenoxy group 272.33 Not provided
1-Methyl-2-(1-phenylpropyl)-1H-indole-3-carbaldehyde (4g) 1-Methyl, 2-(1-phenylpropyl) Methyl and branched alkyl substituents 291.35 Not provided
1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde 2-Chloro-6-fluorobenzyl Halogenated benzyl group 287.72 420814-87-5
1-(2-Chloroethyl)-1H-indole-3-carbaldehyde 2-Chloroethyl Shorter chloroalkyl chain 209.67 134785-54-9

Key Observations :

  • Electron-Withdrawing vs.
  • Aromatic vs. Aliphatic Substituents: Benzyl or phenoxy groups (e.g., in the target compound) may improve π-π stacking interactions in biological targets, whereas aliphatic chains (e.g., chloroethyl) reduce planarity .
Physicochemical Data:
Compound Melting Point (°C) Solubility Purity References
Target Compound Not reported Likely lipophilic Discontinued
1-Methyl-2-(1-phenylpropyl)-1H-indole-3-carbaldehyde (4g) Not reported Soluble in CH₂Cl₂ High
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Not reported Water-insoluble 100%

Key Observations :

  • Lipophilicity in the target compound may hinder aqueous solubility, a common issue in indole derivatives .
  • Substituents like morpholine or piperazine (e.g., in ) can improve solubility via hydrogen bonding .
Anticancer Activity:
  • 1-[2-(Morpholin-4-yl)ethyl]-1H-indole-3-carbaldehyde : Demonstrated efficacy against human breast cancer cells (MCF-7), with IC₅₀ values < 10 µM .
Anticonvulsant Activity:
  • 2-(2,4-Dichlorophenoxy)quinazolin-4-one derivatives: Showed significant activity (ED₅₀ = 23 mg/kg), while 2-(2-chlorophenoxy) analogues were inactive . This highlights the importance of dichloro substitution over mono-chloro in certain scaffolds.
Antimicrobial and Anti-inflammatory Activity:
  • 1-(4-{2-[(E)-3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl]phenoxy}butyl)-1H-indole-3-carbaldehyde: Exhibited antifungal and antibacterial properties due to planar aromatic systems and hydrogen-bonding motifs .

Biological Activity

1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde is a synthetic organic compound that belongs to the indole class of derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. Its unique structure, characterized by an indole ring fused with a chlorophenoxyethyl substituent and an aldehyde functional group, contributes to its diverse biological interactions.

Chemical Structure

The chemical formula of this compound is C17H16ClNO2, with a molecular weight of approximately 313.77 g/mol. The presence of the chlorophenoxy group enhances its reactivity and biological potential.

The mechanism of action for this compound involves several pathways:

  • Receptor Interaction : The indole structure allows binding to various receptors and enzymes, modulating their activity. This can lead to inhibition of cell proliferation or induction of apoptosis in cancer cells.
  • Biochemical Pathways : It is suggested that this compound may influence pathways related to inflammation, cancer progression, and neurodegenerative disorders.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, making it a candidate for targeting infections.

Anticancer Properties

Research has shown that this compound exhibits significant anticancer activity:

  • Cell Proliferation Inhibition : Studies have demonstrated its ability to suppress the growth of various cancer cell lines, including A549 (lung cancer) and Jurkat (T-cell leukemia) cells. The IC50 values for these activities are reported to be less than those of standard chemotherapeutics like doxorubicin .
  • Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells through specific molecular pathways, potentially involving caspase activation and mitochondrial dysfunction .

Antimicrobial Activity

In addition to its anticancer effects, this compound shows promise as an antimicrobial agent:

  • Broad-Spectrum Activity : It has been evaluated against various bacterial strains, demonstrating effective inhibition of growth, which suggests its utility in treating bacterial infections.
  • Mechanism of Action : The aldehyde group may contribute to its antimicrobial properties through interactions with microbial cell components.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Anticancer Activity :
    • Objective : To assess the cytotoxic effects on A549 lung cancer cells.
    • Findings : The compound exhibited an IC50 value significantly lower than that of doxorubicin, indicating potent anticancer activity.
  • Study on Antimicrobial Effects :
    • Objective : To determine the effectiveness against Gram-positive and Gram-negative bacteria.
    • Findings : The compound showed promising results in inhibiting bacterial growth, suggesting potential therapeutic applications in infectious diseases.

Research Findings Summary

Activity TypeCell Line/PathogenIC50 ValueReference
AnticancerA549 (Lung Cancer)< Doxorubicin
AnticancerJurkat (T-cell Leukemia)Not specified
AntimicrobialVarious Bacterial StrainsEffective Inhibition

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde, and how can reaction efficiency be monitored?

  • Methodology : The compound is synthesized via nucleophilic substitution. A typical procedure involves reacting 1H-indole-3-carbaldehyde with a halogenated precursor (e.g., 2-(2-chlorophenoxy)ethyl bromide) in dry DMF using anhydrous potassium carbonate as a base. Reaction progress is monitored via thin-layer chromatography (TLC), with chloroform/ethyl acetate mixtures as eluents. Post-reaction, the product is extracted with chloroform, dried over Na₂SO₄, and purified via column chromatography (hexane/ethyl acetate, 8:2) .

Q. How is the crystal structure of this compound determined, and what parameters are critical for accurate refinement?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 8.7126 Å, b = 19.1311 Å, c = 13.9338 Å, and β = 93.198°. Hydrogen atoms are positioned geometrically and refined using a riding model (C–H = 0.93–0.97 Å, Uiso = 1.2–1.5Ueq). Critical parameters include the R factor (<0.05) and data-to-parameter ratio (>19:1) to ensure reliability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in dihedral angles or bond lengths observed across crystallographic studies of structurally related indole derivatives?

  • Methodology : Variations in torsion angles (e.g., C1–C2–C3–C4 = −3.7° vs. C7–C8–C9–C10 = 172.6°) may arise from intermolecular interactions (e.g., π-stacking, halogen bonding) or crystallization solvents. To validate, compare multiple datasets, perform Hirshfeld surface analysis, and calculate energy frameworks using software like CrystalExplorer. For example, the Cl1–C1–C6–C5 torsion angle (−177.9°) in suggests steric effects from the chlorophenyl group .

Q. What strategies mitigate challenges in purifying this compound due to its limited solubility?

  • Methodology : Solubility issues are addressed via fractional crystallization or gradient elution in chromatography. For instance, using a hexane/ethyl acetate gradient (8:2 to 6:4) improves separation of polar byproducts. Alternatively, dissolving the crude product in minimal DMF and precipitating with ice-cold water enhances yield .

Q. How do computational methods complement experimental data in predicting the reactivity of this compound?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electrophilic sites, such as the aldehyde group (C=O bond length ≈1.21 Å) and indole C3 position. These align with experimental reactivity in nucleophilic additions (e.g., hydrazine derivatives). Software like Gaussian or ORCA can model frontier molecular orbitals (HOMO-LUMO gaps) to guide synthetic modifications .

Safety and Handling

Q. What precautions are necessary when handling this compound in laboratory settings?

  • Methodology : Follow GHS guidelines: wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation (P210, P261). Store in a desiccator at 4°C (P403). In case of skin contact, wash with soap and water (P305+P351+P338). Consult safety data sheets (SDS) for spill management (e.g., absorb with vermiculite) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectroscopic data (e.g., NMR shifts) for this compound?

  • Methodology : Discrepancies in ¹H NMR (e.g., indole NH proton at δ 10.2 vs. 10.5 ppm) may stem from solvent polarity (CDCl₃ vs. DMSO-d₆) or concentration effects. Validate assignments using 2D NMR (HSQC, HMBC) and compare with computed chemical shifts (e.g., via NMRPredict). For example, the aldehyde proton (δ 9.8–10.1) shows solvent-dependent deshielding .

Experimental Design

Q. What experimental controls are essential when studying the biological activity of this compound?

  • Methodology : Include positive controls (e.g., known antioxidants like ascorbic acid for radical scavenging assays) and vehicle controls (e.g., DMSO for solubility). For cytotoxicity studies, use MTT assays with triplicate replicates and normalize to untreated cells. Reference literature protocols for indole derivatives, such as antimicrobial testing per CLSI guidelines .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde

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